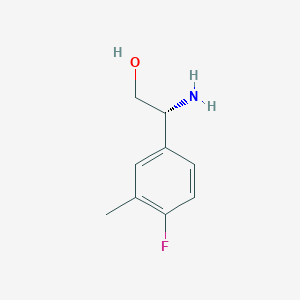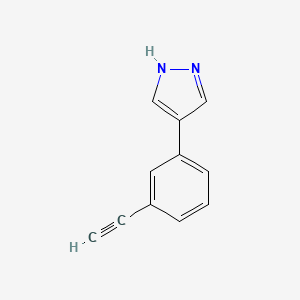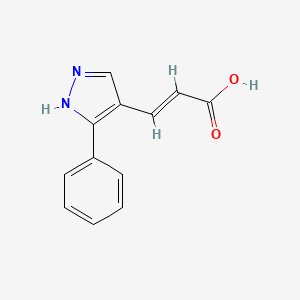
2-Chloro-6-(chloromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(chloromethyl)phenol is an organic compound with the molecular formula C7H6Cl2O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and chloromethyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-6-(chloromethyl)phenol can be synthesized through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Another method involves the nucleophilic aromatic substitution of 2-chloro-6-nitrophenol with chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the nitro group and substitution with the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(chloromethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) to form 2-chloro-6-hydroxyphenol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield 2-chloro-6-methylphenol
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 2-Chloro-6-hydroxyphenol.
Oxidation: Corresponding quinones.
Reduction: 2-Chloro-6-methylphenol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(chloromethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.
2-Chloro-4-(chloromethyl)phenol: Chloromethyl group at the 4-position instead of the 6-position.
2,6-Dichlorophenol: Both positions 2 and 6 are substituted with chlorine atoms.
Uniqueness
2-Chloro-6-(chloromethyl)phenol is unique due to the presence of both chlorine and chloromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H6Cl2O |
|---|---|
Molekulargewicht |
177.02 g/mol |
IUPAC-Name |
2-chloro-6-(chloromethyl)phenol |
InChI |
InChI=1S/C7H6Cl2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |
InChI-Schlüssel |
GGEURVBCAXLWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)

![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)




![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)

![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)



